Visartiside E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32O11 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H32O11/c28-13-19-21(30)23(22(31)25(37-19)34-14-18-9-5-2-6-10-18)38-26-24(32)27(33,16-36-26)15-35-20(29)12-11-17-7-3-1-4-8-17/h1-12,19,21-26,28,30-33H,13-16H2/b12-11+/t19-,21-,22-,23+,24+,25-,26+,27-/m1/s1 |
InChI Key |
MHNSACWVEAXCGK-JVYJMAPHSA-N |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCC3=CC=CC=C3)CO)O)O)(COC(=O)/C=C/C4=CC=CC=C4)O |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(OC(C2O)OCC3=CC=CC=C3)CO)O)O)(COC(=O)C=CC4=CC=CC=C4)O |
Origin of Product |
United States |
Isolation and Characterization Methodologies of Visartiside E
Advanced Extraction Techniques from Biological Sources
The initial step in obtaining Visartiside E involves its extraction from biological materials, most notably from species of the Viscum genus, commonly known as mistletoe. researchgate.netresearchgate.net The choice and optimization of the extraction technique are pivotal for maximizing the yield and preserving the integrity of the compound.
A prevalent method for extracting this compound is through serial exhaustive cold maceration. researchgate.net This technique involves the sequential use of solvents with increasing polarity to selectively extract different classes of compounds. A typical procedure begins with grinding the dried plant material, followed by successive extractions with hexane, dichloromethane (B109758) (DCM), acetone, and finally methanol (B129727). researchgate.net This systematic approach allows for the removal of a wide range of interfering substances before targeting the more polar phenolic compounds like this compound, which are often found in the methanolic extract. researchgate.netresearchgate.net The optimization of this process involves careful consideration of the solvent-to-solid ratio, extraction time, and temperature to enhance the recovery of the target compound.
While conventional solvent extraction is common, advanced "green" extraction technologies are gaining prominence for their efficiency and environmental benefits. encyclopedia.pub Techniques such as supercritical fluid extraction (SFE), which utilizes supercritical carbon dioxide often modified with a co-solvent, offer a powerful alternative. Although specific applications of SFE for this compound are not extensively documented in the provided results, the principles of SFE are well-suited for the extraction of phenolic compounds from plant matrices. Other advanced methods that could be theoretically applied include pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption. encyclopedia.pub
Chromatographic Separation Strategies for this compound Enrichment and Purity
Following extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, sophisticated chromatographic techniques are essential to isolate and purify this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. albtechnology.com For analytical purposes, Reversed-Phase HPLC (RP-HPLC) is frequently employed to analyze the methanolic extract of Viscum species. researchgate.netscribd.com
Method development for preparative HPLC aims to maximize the sample concentration and injection volume to achieve efficient separation. chemistryworld.com A typical HPLC system for the purification of phenolic compounds might involve a C18 column with a gradient elution system. nih.gov The mobile phase often consists of a mixture of an aqueous solvent (like water, sometimes with an acidifier like triethylamine (B128534) or o-phosphoric acid) and an organic solvent (such as methanol or acetonitrile). nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength suitable for phenolic compounds. nih.govoregonstate.edu
Table 1: Illustrative HPLC Parameters for Phenolic Compound Separation | Parameter | Setting | |---|---| | Column | C18, 5 µm, 4.6 x 250 mm | | Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile (B52724) | | Gradient | Time (min) | %B | | | 0 | 10 | | | 25 | 60 | | | 30 | 90 | | Flow Rate | 1.0 mL/min | | Detection | DAD at 280 nm | | Injection Volume | 20 µL |
This table represents a typical starting point for method development and may require optimization for this compound.
Besides HPLC, other preparative chromatographic techniques are instrumental in the isolation of this compound. Column chromatography is a fundamental first step for the fractionation of the crude extract. researchgate.net For instance, the dichloromethane extract of a Viscum species can be subjected to column chromatography to yield various fractions. researchgate.net
High-Speed Counter-Current Chromatography (HSCCC) is another powerful liquid-liquid separation technique that offers advantages such as high recovery and the absence of irreversible adsorption. researchgate.net HSCCC, often used in combination with preparative HPLC, has proven effective for isolating unstable components from plant extracts and could be a valuable tool for purifying this compound. researchgate.net This two-dimensional chromatographic approach, utilizing orthogonal separation mechanisms (e.g., normal-phase followed by reversed-phase), can effectively remove challenging impurities. nih.gov
Purity Assessment Protocols for Isolated this compound
Once this compound has been isolated, its purity must be rigorously assessed. This is a critical step to ensure the reliability of any subsequent scientific investigation.
The primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). albtechnology.com By analyzing the isolated compound using a validated HPLC method, the presence of any impurities can be detected and quantified. A purity of 96.5% has been reported for a this compound reference standard. albtechnology.com
In addition to chromatographic purity, the structural integrity of the isolated compound is confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) is essential for elucidating the chemical structure of this compound. researchgate.net Furthermore, mass spectrometry, often coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hexane |
| Dichloromethane |
| Acetone |
| Methanol |
| Carbon dioxide |
| Acetonitrile |
| Triethylamine |
Structural Elucidation and Stereochemical Assignment of Visartiside E
Nuclear Magnetic Resonance (NMR) Spectroscopy for Visartiside E Structure Determination
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.
1D NMR (¹H, ¹³C) Analysis of this compound
One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the types and numbers of protons and carbons in a molecule. The chemical shifts in these spectra indicate the electronic environment of each nucleus, offering clues about the functional groups present. Without experimental data for this compound, a table of chemical shifts cannot be generated.
2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for this compound
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry.
The creation of data tables illustrating these correlations is contingent on the availability of spectral data for this compound.
Mass Spectrometry (MS) Applications in this compound Structural Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for this compound
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the precise elemental formula of a molecule. This is a critical first step in identifying an unknown compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound
In MS/MS, ions of a specific mass are selected and fragmented. The resulting fragmentation pattern provides valuable information about the compound's structure, as different bonds break under specific conditions. Analyzing these fragments helps to piece together the molecular structure. A data table of observed fragments for this compound cannot be compiled without the relevant mass spectral data.
X-ray Crystallography for Absolute Configuration of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.govresearchgate.netnih.govspringernature.com It can unambiguously establish the absolute configuration of chiral centers, which is crucial for understanding the biological activity of a molecule. This technique requires the compound to form a single crystal of sufficient quality for diffraction analysis. The successful application of this technique to this compound would depend on its ability to crystallize.
Chiroptical Spectroscopy (e.g., ECD, ORD) for this compound Stereochemistry
The determination of the absolute configuration of stereocenters is a critical step in the structural elucidation of new natural products such as this compound. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), provides a powerful, non-destructive method for this purpose. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic spectrum of positive and negative Cotton effects.
The stereochemical assignment of this compound can be achieved by comparing its experimental ECD spectrum with the computationally predicted spectra for all possible stereoisomers. This approach relies on the principle that only the correctly assigned absolute configuration will result in a calculated ECD spectrum that closely matches the experimental one.
For this compound, the process would involve dissolving a pure sample in a suitable solvent, such as methanol (B129727), and recording its ECD spectrum. Concurrently, computational methods are employed to predict the ECD spectra for the possible isomers. The following table illustrates hypothetical experimental ECD data for this compound compared against the calculated data for a presumed stereoisomer, (1R, 2S, 5R)-Visartiside E, which demonstrates a strong correlation.
Table 1: Comparison of Experimental and Calculated ECD Data for this compound
| Wavelength (nm) | Experimental Δελ | Calculated Δελ for (1R, 2S, 5R)-Visartiside E |
| 210 | +8.5 | +8.2 |
| 235 | -4.2 | -4.5 |
| 260 | +1.5 | +1.3 |
| 290 | -0.8 | -0.7 |
This is a hypothetical representation of data for illustrative purposes.
The close agreement between the signs and magnitudes of the Cotton effects in the experimental and calculated spectra, as shown in the table, would allow for the confident assignment of the absolute configuration of this compound as (1R, 2S, 5R). The application of ECD is particularly valuable when crystallographic methods are not feasible.
Computational Chemistry and Density Functional Theory (DFT) for this compound Structure Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for validating the proposed structure of a new compound like this compound. DFT calculations can provide insights into the molecule's three-dimensional structure, conformational stability, and spectroscopic properties with a high degree of accuracy.
The validation process for this compound's structure using DFT would begin with a conformational search to identify the low-energy conformers of the proposed structure. Subsequently, geometry optimization is performed for these conformers to determine their most stable structures. The calculated structural parameters, such as bond lengths and dihedral angles, can then be compared with experimental data if available, for instance, from X-ray crystallography or NMR-derived distance constraints.
Furthermore, DFT calculations are crucial for predicting spectroscopic data, which can then be compared with experimental results. For this compound, key ¹³C NMR chemical shifts can be calculated and compared with the experimentally measured values. A strong correlation between the calculated and experimental data provides robust support for the correctness of the elucidated structure. The following table presents a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for selected carbons in this compound.
Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Selected Carbons of this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C-1 | 78.2 | 78.5 |
| C-2 | 45.6 | 45.9 |
| C-5 | 85.1 | 84.8 |
| C-8 | 130.4 | 130.7 |
| C-10 | 25.9 | 26.1 |
This is a hypothetical representation of data for illustrative purposes.
The minimal deviation between the experimental and calculated chemical shifts, as depicted in the table, would strongly validate the proposed planar and stereochemical structure of this compound. This computational validation is a critical component of modern structural elucidation, ensuring the accuracy of newly identified chemical entities.
Synthetic Approaches and Derivative Design for Visartiside E
Total Synthesis Strategies for Visartiside E
The complete chemical synthesis of a natural product, known as total synthesis, is a rigorous undertaking that confirms its structure and provides a renewable source for further study. nih.gov However, without knowledge of the molecular structure of this compound, the critical first steps of designing a total synthesis cannot be initiated.
Retrosynthetic Analysis and Key Intermediate Identification for this compound
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process involves identifying key chemical bonds that can be disconnected, leading to the identification of crucial intermediates. The application of this methodology to this compound is contingent on the disclosure of its complete chemical structure.
Stereoselective and Enantioselective Synthetic Routes to this compound
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The specific three-dimensional arrangement of atoms is often critical for their biological function. Stereoselective and enantioselective synthesis aims to produce a single desired stereoisomer. e-bookshelf.deethz.ch The design of such a synthesis for this compound would require a detailed understanding of its stereochemical configuration, which is currently unknown.
Semi-Synthetic Modifications of this compound
Semi-synthesis involves the chemical modification of a naturally occurring compound to produce derivatives with improved properties. nih.gov This approach is widely used to enhance potency, reduce toxicity, or improve the pharmacokinetic profile of a lead compound.
Preparation of this compound Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds (analogs) to understand how specific chemical features influence their biological activity. mdpi.comnih.govnih.gov A systematic SAR investigation for this compound would be a crucial step in optimizing its potential therapeutic effects, but this can only commence once the parent structure has been elucidated and a reliable synthetic or semi-synthetic route is established.
Chemoenzymatic Synthesis and Biocatalysis in this compound Production
Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of enzymatic transformations. nih.govnih.govucl.ac.uk Biocatalysis can be a powerful tool for carrying out specific chemical steps, particularly those that are challenging to achieve with conventional reagents. The potential application of chemoenzymatic strategies to the production of this compound is an intriguing prospect, but its feasibility can only be assessed once the molecular structure is known.
Biosynthetic Pathway Elucidation of Visartiside E
Identification of Biosynthetic Precursors and Intermediates of Visartiside E
The biosynthesis of this compound, like other triterpenoid (B12794562) saponins (B1172615), begins with the universal precursors of isoprenoids and proceeds through the formation of a triterpene scaffold, which is then sequentially modified. The structure of this compound suggests its aglycone is oleanolic acid, which is subsequently glycosylated. smolecule.com
The pathway can be outlined as follows:
Isoprenoid Precursor Formation: The pathway initiates with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
Farnesyl Pyrophosphate (FPP) Synthesis: Two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl pyrophosphate (FPP).
Squalene Synthesis: Two molecules of FPP are joined head-to-head to create the C30 intermediate, squalene.
Cyclization and Triterpene Scaffold Formation: Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). This intermediate is then cyclized by a specific oxidosqualene cyclase, β-amyrin synthase, to produce the pentacyclic triterpene scaffold, β-amyrin.
Aglycone Formation (Oleanolic Acid): The β-amyrin scaffold undergoes a series of oxidative modifications, typically catalyzed by cytochrome P450 monooxygenases (CYP450s), at the C-28 position to form the carboxylic acid group, resulting in the aglycone, oleanolic acid.
Glycosylation: The final step involves the attachment of sugar moieties to the oleanolic acid backbone. This is carried out by specific glycosyltransferases (GTs), which transfer sugar units (like glucose) from an activated sugar donor (e.g., UDP-glucose) to the aglycone. smolecule.com
Feeding experiments using isotopically labeled precursors, such as ¹³C- or D₂-labeled compounds, in cell cultures of the source plant can be employed to definitively trace the incorporation of these intermediates into the final this compound molecule. acs.org
Table 1: Putative Biosynthetic Precursors and Intermediates of this compound
| Compound | Role in Pathway |
|---|---|
| Isopentenyl Pyrophosphate (IPP) | C5 Isoprenoid building block |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 Isoprenoid building block |
| Farnesyl Pyrophosphate (FPP) | C15 Intermediate |
| Squalene | C30 Linear triterpene precursor |
| 2,3-Oxidosqualene | Cyclization precursor |
| β-Amyrin | Pentacyclic triterpene scaffold |
| Oleanolic Acid | Aglycone of this compound |
Enzymatic Characterization in the Biosynthesis of this compound
The biosynthesis of this compound is a multi-enzyme process. Characterizing these enzymes is key to understanding the pathway's regulation and for potential use in synthetic biology. mdpi.com The primary enzyme classes involved are oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases.
β-Amyrin Synthase (bAS): This enzyme catalyzes the crucial cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. Its activity is the branching point from primary metabolism towards the synthesis of this specific class of triterpenoids.
Cytochrome P450 Monooxygenases (CYP450s): Following the creation of the initial scaffold, a series of CYP450 enzymes are responsible for its decoration. Specifically, a C-28 oxidase would be required to convert the methyl group at position 28 of β-amyrin into a carboxylic acid, yielding oleanolic acid. Identifying the specific CYP450s from Viscum articulatum that perform this function is a key research objective.
UDP-dependent Glycosyltransferases (UGTs): These enzymes complete the synthesis by attaching sugar chains to the triterpenoid aglycone. The synthesis of this compound requires at least one UGT to attach a glucose molecule to the oleanolic acid core. smolecule.com The characterization involves expressing candidate UGT genes in a host system (like E. coli or yeast), purifying the recombinant enzyme, and performing in vitro assays with the aglycone (oleanolic acid) and a sugar donor (UDP-glucose) to confirm activity and specificity. nih.govmdpi.com
Table 2: Key Enzyme Classes in the Putative Biosynthesis of this compound
| Enzyme Class | Specific Enzyme (Putative) | Function |
|---|---|---|
| Oxidosqualene Cyclase | β-Amyrin Synthase | Cyclization of 2,3-oxidosqualene to β-amyrin |
| Cytochrome P450 | β-amyrin C-28 oxidase | Oxidation of β-amyrin to form oleanolic acid |
Genetic and Molecular Biology Techniques for Pathway Delineation of this compound
Unraveling the genetic blueprint for this compound biosynthesis involves a range of modern molecular biology techniques aimed at identifying and validating the function of the genes encoding the biosynthetic enzymes. nih.gov
The general workflow includes:
Genome/Transcriptome Sequencing: The first step is to obtain the genetic sequence data from Viscum articulatum, particularly from tissues where this compound is actively produced. This provides a database of all potential genes.
Candidate Gene Identification: Using bioinformatics, the sequence data is mined for genes that have homology to known triterpenoid biosynthetic genes from other species (e.g., genes for β-amyrin synthase, CYP450s, and UGTs). nih.gov
Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). nih.govnih.gov For example, a candidate CYP450 gene can be co-expressed with the gene for β-amyrin synthase. If the host then produces oleanolic acid, the function of the CYP450 is confirmed. frontiersin.org
In Planta Functional Verification: To confirm the gene's role within the plant, techniques like RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing can be used. nih.govfrontiersin.org Knocking down or knocking out a specific gene should lead to a decrease or complete absence of this compound (or its intermediates), thus confirming its role in the pathway.
Table 3: Molecular Techniques for Biosynthetic Pathway Delineation
| Technique | Purpose |
|---|---|
| Next-Generation Sequencing (NGS) | To obtain transcriptome data and identify all expressed genes. |
| Bioinformatics & Genome Mining | To identify candidate genes based on sequence similarity to known enzymes. nih.gov |
| Molecular Cloning | To isolate a specific DNA sequence (gene) of interest. wikipedia.org |
| Heterologous Expression | To produce the enzyme in a different organism (e.g., yeast) to test its function. nih.gov |
| CRISPR/Cas9 | To create targeted gene knockouts in the native plant to verify function in vivo. frontiersin.org |
Transcriptomic and Proteomic Analysis of this compound Biosynthesis
Transcriptomic and proteomic analyses are powerful tools for identifying the genes and enzymes involved in a specific metabolic pathway by correlating their expression levels with the production of the target compound. frontiersin.orgplos.org
Transcriptomic Analysis: This involves comparing the gene expression profiles (mRNA levels) of tissues or developmental stages of Viscum articulatum that produce high levels of this compound with those that produce low or no levels. Genes that are significantly upregulated in the high-producing tissues are strong candidates for being part of the biosynthetic pathway. frontiersin.orgfrontiersin.org For example, comparing the transcriptomes of leaves (where saponins are often synthesized) and roots (which may have a different metabolic profile) could reveal leaf-specific synthases, CYP450s, and UGTs.
Proteomic Analysis: This technique analyzes the protein content of the cells. By comparing the proteomes of high- vs. low-producing tissues, one can identify the enzymes that are more abundant when this compound is being synthesized. nih.govmdpi.com This approach is complementary to transcriptomics and can confirm that the highly expressed genes are indeed translated into functional proteins.
An integrated "multi-omics" approach, combining metabolomic data (quantification of this compound and its intermediates) with transcriptomic and proteomic data, provides the most robust method for identifying candidate genes and understanding the regulatory networks that control biosynthesis. mdpi.com
Table 4: Hypothetical Transcriptomic Data for Candidate Gene Discovery
| Gene ID | Homology | Expression in Leaf (High this compound) | Expression in Stem (Low this compound) | Fold Change | Status |
|---|---|---|---|---|---|
| VaBS01 | β-amyrin synthase | 1500 | 50 | 30x | Upregulated |
| VaCYP716 | P450 (C-28 oxidase family) | 1200 | 80 | 15x | Upregulated |
| VaUGT85 | Glycosyltransferase | 2500 | 125 | 20x | Upregulated |
Metabolic Engineering Strategies for Enhanced this compound Production
Once the biosynthetic pathway is elucidated, metabolic engineering can be applied to increase the production of this compound, either in the native plant or in a heterologous host like yeast or microalgae. nih.govrsc.org
Key strategies include:
Blocking Competing Pathways: Metabolic flux can be redirected towards triterpenoid synthesis by down-regulating genes in competing pathways. For instance, silencing the genes for sterol biosynthesis, which also uses 2,3-oxidosqualene as a precursor, could increase the pool of intermediates available for this compound production.
Transcription Factor Engineering: The entire pathway may be regulated by specific transcription factors. Identifying and overexpressing a master regulator could simultaneously upregulate all the necessary biosynthetic genes.
Heterologous Production: The entire biosynthetic pathway can be transferred into a microbial host like Saccharomyces cerevisiae. uwaterloo.ca This "cell factory" approach allows for rapid, scalable, and controlled production in industrial fermenters, independent of plant cultivation. rsc.org This requires expressing all the necessary genes (e.g., β-amyrin synthase, CYP450s, UGTs) in the microbe and optimizing its metabolism to provide sufficient precursors. dovepress.com
Table 5: Potential Genetic Targets for Metabolic Engineering of this compound
| Strategy | Target Gene/Pathway | Expected Outcome |
|---|---|---|
| Upregulation | β-amyrin synthase | Increased production of the triterpene scaffold. |
| Upregulation | Pathway-specific CYP450s and UGTs | Increased conversion of intermediates to the final product. |
| Downregulation | Squalene synthase (in sterol pathway branch) | Increased availability of 2,3-oxidosqualene for saponin (B1150181) synthesis. |
Table of Mentioned Compounds
| Compound Name |
|---|
| β-Amyrin |
| Dimethylallyl pyrophosphate (DMAPP) |
| Farnesyl pyrophosphate (FPP) |
| Glucose |
| Isopentenyl pyrophosphate (IPP) |
| Oleanolic Acid |
| Squalene |
| UDP-Glucose |
| This compound |
Molecular Mechanisms of Action of Visartiside E
Target Identification and Validation for Visartiside E
The initial step in deciphering the mechanism of action for any compound is to identify its direct molecular targets within the cell. For this compound, this process involves a multi-pronged approach encompassing protein binding studies, enzyme activity assays, and receptor affinity profiling.
Protein Binding and Interaction Studies of this compound
To determine which proteins this compound interacts with, a variety of biophysical techniques are utilized. These methods can confirm direct binding, quantify the affinity of the interaction, and provide insights into the structural basis of the binding event. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in measuring the binding kinetics and thermodynamics of the interaction between this compound and potential protein targets. While specific protein binding partners for this compound are still under comprehensive investigation, preliminary screening has suggested potential interactions with certain cellular receptors. fortuneonline.org
Table 1: Illustrative Data from Protein Binding and Interaction Studies of this compound
| Target Protein | Binding Affinity (K_d) | Technique Used |
| Adenosine A2A Receptor | Potential Antagonist | Structural Study |
Note: This table is illustrative. Detailed binding affinities and a comprehensive list of interacting proteins are subjects of ongoing research.
Enzyme Inhibition and Activation Assays Mediated by this compound
A critical aspect of understanding a compound's mechanism is to assess its effect on enzyme activity. nih.gov Enzyme inhibition assays are performed to determine if this compound can modulate the catalytic activity of specific enzymes. biobide.com These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. nih.gov The results can reveal whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing valuable information about its binding site and mode of action. researchgate.net Conversely, activation assays would explore if this compound can enhance the activity of certain enzymes.
Receptor Affinity and Signaling Pathway Modulation by this compound
Many bioactive compounds exert their effects by binding to cellular receptors, thereby initiating or blocking signaling cascades. Radioligand binding assays and competitive binding studies are employed to determine the affinity of this compound for a panel of known receptors. nih.gov Once a binding interaction is confirmed, downstream signaling pathway analysis is conducted to understand the functional consequences of this binding. This involves measuring changes in the levels of second messengers, protein phosphorylation, and gene expression that are characteristic of the activated or inhibited pathway. For instance, studies on other natural compounds have shown that their interaction with specific receptors can modulate pathways like the protein kinase C (PKC) pathway. nih.govplos.org
Cellular Responses and Pharmacodynamic Effects of this compound
Following the identification of molecular targets, the focus shifts to understanding the broader cellular consequences of this compound exposure. This involves a combination of cell-based assays and large-scale omics profiling to capture the full spectrum of its biological activity.
Cell-Based Assays for Specific Cellular Processes
To understand the physiological relevance of this compound's molecular interactions, its effects on various cellular processes are examined. Cell-based assays are utilized to investigate its impact on cell proliferation, migration, and the response to oxidative stress. For example, proliferation assays can determine if this compound has cytostatic or cytotoxic effects, while migration assays can assess its potential to interfere with cell motility. The response to oxidative stress is a crucial parameter, as many diseases are associated with an imbalance in cellular redox status.
Table 2: Representative Cell-Based Assays for this compound
| Assay Type | Cellular Process Measured | Potential Outcome |
| MTT/XTT Assay | Cell Proliferation/Viability | Inhibition or enhancement of cell growth |
| Wound Healing/Transwell Assay | Cell Migration | Alteration of cell motility |
| ROS Detection Assay | Oxidative Stress Response | Modulation of reactive oxygen species levels |
Note: This table represents the types of assays that would be conducted. The specific outcomes for this compound are under investigation.
Transcriptomic and Proteomic Profiling in Response to this compound
To obtain a global and unbiased view of the cellular changes induced by this compound, transcriptomic and proteomic profiling are powerful tools. nih.govnih.gov Transcriptomics, often performed using techniques like RNA sequencing, reveals changes in gene expression levels upon treatment with the compound. nih.gov This can help identify entire pathways and biological processes that are affected.
Proteomics, on the other hand, provides a snapshot of the protein landscape within the cell. jmb.or.kr Using mass spectrometry-based approaches, researchers can identify and quantify thousands of proteins, revealing changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound. nih.gov These comprehensive datasets are invaluable for generating new hypotheses about the compound's mechanism of action and for identifying potential biomarkers of its activity.
Investigation of Subcellular Localization and Organelle Specificity of this compound
Currently, there is a significant gap in the scientific literature regarding the specific subcellular localization and organelle specificity of this compound. While research into the broader class of compounds to which this compound may belong provides some general insights, direct experimental evidence for this compound is not available.
General studies on similar compounds often utilize techniques such as fluorescence microscopy with labeled molecules or subcellular fractionation followed by analytical methods to determine their distribution within the cell. These investigations are crucial for understanding a compound's mechanism of action, as its localization to specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) can dictate its biological activity. For instance, localization to the mitochondria might suggest an impact on cellular respiration and energy metabolism, while accumulation in the nucleus could imply effects on gene expression.
Future research employing these methodologies will be essential to elucidate the precise intracellular targets of this compound and to provide a clearer picture of its cellular behavior.
Mechanistic Elucidation of this compound-Mediated Biological Activities (e.g., antioxidant, antimicrobial, cardioprotective pathways)
The precise molecular pathways through which this compound exerts its biological effects, including its potential antioxidant, antimicrobial, and cardioprotective activities, are not yet fully characterized in the available scientific literature. However, based on the general understanding of related compounds, several potential mechanisms can be hypothesized, which require experimental validation for this compound itself.
Antioxidant Pathways:
The antioxidant activity of many natural compounds stems from their ability to scavenge free radicals and modulate endogenous antioxidant systems. For this compound, it is plausible that it could act through the following pathways:
Direct Radical Scavenging: The chemical structure of this compound may allow it to donate electrons to reactive oxygen species (ROS), thereby neutralizing them.
Upregulation of Antioxidant Enzymes: this compound might stimulate the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through the activation of transcription factors like Nrf2.
| Potential Antioxidant Mechanism | Description | Key Molecular Players |
| Direct Radical Scavenging | Direct interaction with and neutralization of reactive oxygen species. | Reactive Oxygen Species (ROS) |
| Nrf2 Pathway Activation | Induction of antioxidant gene expression. | Nrf2, Antioxidant Response Element (ARE) |
Antimicrobial Pathways:
The potential antimicrobial mechanisms of this compound could involve several strategies that disrupt microbial viability:
Disruption of Cell Membrane Integrity: this compound might interact with the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.
Inhibition of Biofilm Formation: It could interfere with the signaling pathways that regulate the formation of microbial biofilms, which are critical for chronic infections.
Inhibition of Essential Enzymes: this compound may act as an inhibitor of microbial enzymes that are vital for metabolic processes or cell wall synthesis.
| Potential Antimicrobial Mechanism | Description | Target |
| Membrane Disruption | Compromising the structural integrity of the microbial cell membrane. | Microbial Cell Membrane |
| Biofilm Inhibition | Preventing the formation of protective microbial communities. | Quorum Sensing Pathways |
| Enzyme Inhibition | Blocking the function of essential microbial enzymes. | Metabolic or Structural Enzymes |
Cardioprotective Pathways:
The cardioprotective effects of compounds are often multifaceted. For this compound, potential mechanisms could include:
Anti-inflammatory Effects: this compound may inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing inflammation in cardiovascular tissues.
Modulation of Apoptosis: It could protect cardiomyocytes from apoptosis (programmed cell death) by regulating the expression of pro- and anti-apoptotic proteins.
Improvement of Endothelial Function: this compound might enhance the production of nitric oxide (NO) in endothelial cells, leading to vasodilation and improved blood flow.
| Potential Cardioprotective Mechanism | Description | Key Signaling Pathways |
| Anti-inflammation | Reduction of inflammatory responses in cardiovascular tissues. | NF-κB, MAPK |
| Anti-apoptosis | Prevention of programmed cell death in cardiomyocytes. | Bcl-2 family proteins, Caspases |
| Endothelial Function Improvement | Enhancement of vasodilation and blood flow. | eNOS/NO pathway |
It is imperative that dedicated studies are conducted to confirm these hypothesized mechanisms for this compound and to fully understand its therapeutic potential.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Visartiside E and Its Analogs
Design and Synthesis of Visartiside E Analogs for SAR Probing
The synthesis of this compound is primarily achieved through extraction from its natural source, Viscum articulatum. smolecule.com The process involves the collection, drying, and solvent extraction of the plant material, followed by purification using chromatographic techniques to isolate the compound. smolecule.com
To conduct thorough SAR studies, the design and synthesis of a library of this compound analogs would be the first essential step. This process involves systematically modifying different parts of the this compound scaffold. Key areas for modification would include:
The Disaccharide Core: Altering the sugar units, their linkage, or stereochemistry.
The Phenylpropanoid Moiety: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring to probe electronic and steric effects.
The C6-C1 Aromatic Unit: Modifying this part of the molecule to understand its contribution to activity.
The Ester and Ether Linkages: Investigating the importance of these linkages by replacing them with other functional groups, such as amides or thioethers.
The synthesis of these analogs would likely involve a combination of chemical and enzymatic methods. For instance, the glycosidic bonds could be formed using specific glycosyltransferases, while the aromatic moieties could be modified using standard organic synthesis reactions.
Experimental Determination of Activity Profiles for this compound Derivatives
Once a library of this compound analogs has been synthesized, the next step is to determine their biological activity profiles. Based on the known activities of this compound and related compounds, these assays would likely focus on:
Antioxidant Activity: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay would be employed to measure the ability of the analogs to neutralize free radicals. researchgate.net
Anti-inflammatory Activity: The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to assess anti-inflammatory potential. smolecule.com
Anticancer Activity: The cytotoxicity of the analogs would be tested against a panel of human cancer cell lines to determine their IC50 values (the concentration required to inhibit the growth of 50% of cells). smolecule.com
The results from these assays would be compiled into a data table to systematically compare the potency of the different analogs.
Table 1: Hypothetical Biological Activity Data for this compound Analogs
| Compound | Modification | Antioxidant Activity (DPPH, IC50 µM) | Anti-inflammatory Activity (NO inhibition, IC50 µM) | Anticancer Activity (HeLa cells, IC50 µM) |
| This compound | - | 35.2 | 25.8 | 15.4 |
| Analog 1 | 4'-Chloro on phenylpropanoid | 30.1 | 20.5 | 10.2 |
| Analog 2 | 4'-Methoxy on phenylpropanoid | 45.8 | 35.2 | 22.1 |
| Analog 3 | Amide linker instead of ester | 50.3 | 42.1 | 30.5 |
| Analog 4 | Different sugar unit | 42.6 | 38.9 | 25.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogs is not currently available.
Correlation of Structural Features with Specific Biological Activities of this compound Analogs
By analyzing the data from the activity profiling, researchers can begin to draw correlations between specific structural features and biological activity. For example, the hypothetical data in Table 1 suggests that an electron-withdrawing group (chloro) at the 4'-position of the phenylpropanoid moiety enhances anticancer activity, while an electron-donating group (methoxy) decreases it. Similarly, the integrity of the ester linkage appears to be important for activity, as its replacement with an amide leads to a significant drop in potency across all tested activities.
This analysis forms the basis of the structure-activity relationship. Key findings would be summarized to guide the design of the next generation of compounds. For instance, if the 3',4'-dihydroxy pattern on an aromatic ring is found to be crucial for antioxidant activity in related flavonoids, this feature would be retained and further explored in new this compound analogs. researchgate.net
Computational SAR and QSAR Modeling for this compound Scaffold Optimization
To further refine the understanding of SAR, computational methods are employed. Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov
For this compound and its analogs, a QSAR study would involve:
Descriptor Calculation: Calculating a variety of molecular descriptors for each analog, which quantify different aspects of their structure (e.g., electronic, steric, hydrophobic, and topological properties).
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed biological activity. biolscigroup.us
Model Validation: Rigorously validating the model to ensure its predictive power. biolscigroup.us
A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental work. researchgate.net
Pharmacophore Development and Ligand-Based Drug Design for this compound-like Compounds
Pharmacophore modeling is another powerful computational tool used in drug design. volkamerlab.orgbabrone.edu.in A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a response. mdpi.com
For this compound, a ligand-based pharmacophore model could be developed by aligning a set of active analogs and identifying the common chemical features that are responsible for their shared biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. frontiersin.orgnih.gov This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds with diverse chemical scaffolds.
Preclinical Pharmacological Investigations of Visartiside E in Model Systems
In Vitro Cellular Models for Mechanistic Pharmacological Studies of Visartiside E
In vitro studies, conducted on cells outside of a living organism, are a cornerstone of preclinical research, allowing for the detailed analysis of a compound's biological effects at the cellular and molecular level. abpi.org.uk
Diverse Cell Culture Systems for Disease Pathophysiology Modeling
Initial investigations into the bioactivity of this compound have pointed towards its antioxidant, anti-inflammatory, and potential anticancer properties in cell-based assays. smolecule.com In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines and induce apoptosis (programmed cell death). smolecule.com
While studies focusing exclusively on isolated this compound are not extensively detailed in the available literature, research on extracts from Viscum album (mistletoe), which contains this compound and other bioactive molecules like lectins, viscotoxins, and flavonoids, offers insights. nih.govnih.gov These extracts have been tested across various cell culture systems to model different diseases. For instance, in oncology research, a combination of an aqueous mistletoe extract (viscum) and a triterpene extract (TT) demonstrated the ability to induce apoptosis in Ewing sarcoma cells. nih.gov Similarly, Viscum album var. coloratum agglutinin (VCA), a protein from Korean mistletoe, has shown dose-dependent cytotoxicity and induction of apoptosis in YD38 oral squamous cell carcinoma (OSCC) cells. researchgate.net The effects are often attributed to the synergistic action of multiple compounds within the extract. nih.gov
The table below summarizes findings from in vitro studies using extracts containing compounds related to or including this compound.
| Model System | Compound/Extract | Key Findings | Reference(s) |
| Ewing Sarcoma Cells (TC-71) | Combined aqueous and triterpene extract of Viscum album (viscumTT) | Induced apoptosis; demonstrated a synergistic effect between hydrophilic and hydrophobic components. | nih.gov |
| Oral Squamous Cell Carcinoma (YD38) | Viscum album var. coloratum agglutinin (VCA) | Exhibited dose-dependent cytotoxicity; induced both early and late apoptosis; modulated cell cycle distribution. | researchgate.net |
| Various Cancer Cell Lines | This compound (isolated) | Reported to inhibit proliferation and induce apoptosis. | smolecule.com |
Advanced 3D Cell Culture and Organoid Models for this compound Research
Three-dimensional (3D) cell culture and organoid models represent a significant advancement over traditional 2D monolayer cultures. tandfonline.com They more accurately mimic the complex structure, cell-to-cell interactions, and microenvironment of living tissues, thus providing a more physiologically relevant platform for drug testing. tandfonline.comnih.gov Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the functionality of an organ on a micro-scale. okids-net.at
To date, specific studies employing 3D cell culture or organoid models to investigate this compound have not been identified in the reviewed scientific literature. However, the potential application of these advanced models is significant. For example, tumor organoids derived from patients could be used to test the anticancer efficacy of this compound in a personalized medicine context. okids-net.at Lung or liver organoids could be used to study its antioxidant effects in a more complex, tissue-like system, offering better predictive value for human responses compared to 2D models. okids-net.at
In Vivo Animal Models for Mechanistic Pharmacological Elucidation of this compound
Rodent and Other Relevant Animal Models for Specific Biological Systems
Specific in vivo animal model studies for the isolated compound this compound are not extensively documented. Research has primarily focused on Viscum album extracts, which are known to contain this compound. researchgate.net These studies have often utilized rodent models to investigate the extracts' effects on various biological systems, particularly the cardiovascular system. researchgate.netresearchgate.net For example, the effects of Viscum album extracts on blood pressure have been studied in various animal models, suggesting cardioprotective properties. researchgate.netresearchgate.net Animal models are indispensable for examining the complex interactions that cannot be replicated in vitro. scienceopen.comnih.gov
The table below details animal models used in the study of extracts containing compounds relevant to this compound.
| Animal Model | Compound/Extract | Biological System Investigated | Key Findings | Reference(s) |
| Wistar Rats | Aqueous extract of Loranthus micranthus (a mistletoe species) | Cadmium-induced testicular dysfunction | Protective effects observed, attributed to antioxidant properties of phytochemicals like flavonoids and saponins (B1172615). | researchgate.net |
| Various Animal Models | Viscum album extracts | Cardiovascular system (blood pressure) | Demonstrated hypotensive activity, suggesting cardioprotective potential. | researchgate.netresearchgate.net |
| Mice | Combined aqueous and triterpene extract of Viscum album (viscumTT) | Ewing Sarcoma (xenograft model) | The combined extract showed anticancer effects. | nih.gov |
Investigation of Systemic Effects and Pathway Modulation in Animal Models by this compound
The systemic effects of Viscum album extracts observed in animal models include hypotensive and cardioprotective actions. researchgate.net The proposed mechanisms underlying these effects involve vasodilatory properties, which may improve blood flow. researchgate.net Further investigation suggests that the cardioprotective action could be related to the modulation of the nitric oxide/guanylyl cyclase pathway. researchgate.net
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Systems
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). profil.com Pharmacodynamics (PD) refers to the effects of the drug on the body and the relationship between drug concentration and the resulting pharmacological response. oncodesign-services.com PK/PD modeling integrates these two disciplines to predict the time course of a drug's effect. nih.gov
Currently, there is a notable lack of published literature detailing the specific pharmacokinetic or pharmacodynamic properties of the isolated compound this compound. The scientific literature also acknowledges that pharmacokinetic data for mistletoe extracts in general is scarce. nih.gov
A theoretical preclinical PK/PD investigation for this compound would involve:
Pharmacokinetics (PK): Administering the compound to animal models to determine key parameters such as its rate of absorption into the bloodstream, how it distributes into different tissues, the extent to which it is metabolized (broken down) by enzymes (e.g., in the liver), and the rate and route of its excretion from the body. profil.com
Pharmacodynamics (PD): Measuring the biological effects of this compound at various concentrations. For example, researchers could quantify its antioxidant activity in specific tissues or its cytotoxic effect on tumor cells over time and relate these effects to the measured concentrations of the compound in blood or tissue. oncodesign-services.com
Such modeling is critical for understanding a compound's behavior in a biological system and is a prerequisite for designing safe and effective dosing regimens for potential future clinical trials. profil.comokids-net.at
Absorption and Distribution Dynamics of this compound in Model Organisms
Detailed preclinical studies on the absorption and distribution dynamics of isolated this compound in model organisms are not extensively documented in publicly available scientific literature. The complexity of its structure as a triterpenoid (B12794562) saponin (B1150181) suggests that its absorption and distribution would be influenced by factors such as its molecular size, polarity, and the presence of specific transporters.
Generally, the bioavailability of saponins can be limited due to their complex structures. However, the exact mechanisms and rates of absorption for this compound remain to be elucidated through dedicated pharmacokinetic studies. Similarly, its distribution throughout the body, including its ability to cross biological membranes and accumulate in specific tissues, requires further investigation. researchgate.net
Table 1: Hypothetical Data on Absorption and Distribution of this compound in a Rodent Model (Note: The following table is a template illustrating the type of data expected from future preclinical studies and does not represent actual experimental results.)
| Parameter | Value | Unit |
|---|---|---|
| Bioavailability (Oral) | Data not available | % |
| Time to Maximum Concentration (Tmax) | Data not available | hours |
| Maximum Concentration (Cmax) | Data not available | µg/mL |
| Volume of Distribution (Vd) | Data not available | L/kg |
| Tissue Distribution | Data not available | - |
Metabolic Fate and Excretion Pathways of this compound in Preclinical Models
The metabolic fate and excretion pathways of this compound have not yet been fully characterized. researchgate.netscribd.com As a saponin, it is anticipated that this compound may undergo hydrolysis of its glycosidic bonds, leading to the separation of the aglycone (the non-sugar part) and the sugar moieties. smolecule.com This biotransformation is often mediated by gut microbiota and enzymes in the liver. The resulting metabolites may then be further processed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions before being excreted.
The primary routes of excretion for saponins and their metabolites are typically via the feces and urine. However, specific studies are required to determine the precise metabolic products and clearance rates for this compound. researchgate.net
Table 2: Hypothetical Data on Metabolism and Excretion of this compound in a Rodent Model (Note: The following table is a template illustrating the type of data expected from future preclinical studies and does not represent actual experimental results.)
| Parameter | Finding |
|---|---|
| Major Metabolic Pathways | Data not available |
| Primary Metabolites | Data not available |
| Excretion Route (Urine/Feces Ratio) | Data not available |
| Elimination Half-life (t1/2) | Data not available |
| Clearance (CL) | Data not available |
Synergistic and Antagonistic Interactions of this compound with Other Bioactive Compounds in Model Systems
Further research is necessary to fully understand the mechanisms behind these interactions and to explore potential antagonistic effects with other drugs or compounds. researchgate.net Such studies are critical for the safe and effective application of this compound in a therapeutic context.
Advanced Analytical Methodologies for Visartiside E and Its Metabolites
Development of Quantitative Analytical Methods for Visartiside E in Complex Matrices (preclinical)
The quantitative analysis of this compound in complex preclinical matrices, such as plasma, urine, and tissue homogenates, is crucial for pharmacokinetic and drug metabolism studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.govturkjps.orgnih.gov The development of a robust LC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov
Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. mdpi.com The choice of method depends on the physicochemical properties of this compound and the nature of the matrix. For instance, a study on the quantification of Sapitinib in human liver microsomes utilized protein precipitation with acetonitrile (B52724). mdpi.com
Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). plos.org The selection of the stationary phase, mobile phase composition, and gradient elution program is optimized to achieve good peak shape and resolution from endogenous matrix components. turkjps.org For example, a C18 column is a common choice for the separation of small molecules. turkjps.orgnih.gov
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.gov The method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. turkjps.orgmdpi.com
The following table summarizes typical parameters for a quantitative LC-MS/MS method for a small molecule in a biological matrix:
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) | mdpi.com |
| Chromatography | Reversed-phase HPLC/UPLC with C18 column | turkjps.orgnih.gov |
| Mobile Phase | Gradient elution with water and organic solvent (e.g., acetonitrile or methanol) containing additives like formic acid or ammonium (B1175870) acetate | turkjps.org |
| Detection | Triple quadrupole MS with electrospray ionization (ESI) in MRM mode | mdpi.com |
| Linearity (R²) | > 0.99 | turkjps.orgmdpi.com |
| Lower Limit of Quantification (LLOQ) | pg/mL to ng/mL range | nih.govmdpi.com |
| Accuracy and Precision | Within ±15% (±20% at LLOQ) | plos.org |
Hyphenated Techniques for Comprehensive Metabolite Profiling of this compound (e.g., LC-NMR, GC-MS/MS)
Metabolite profiling is essential for understanding the metabolic fate of this compound. sysrevpharm.org Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for this purpose. nih.govasiapharmaceutics.infonih.gov Liquid chromatography-nuclear magnetic resonance (LC-NMR) and gas chromatography-mass spectrometry (GC-MS) are two commonly employed hyphenated techniques. nih.govlcms.cz
LC-NMR directly couples liquid chromatography with nuclear magnetic resonance spectroscopy, allowing for the structural elucidation of metabolites without the need for isolation. nih.govtoray-research.co.jpresearchgate.net This is particularly useful for identifying novel or unexpected metabolites. nih.gov The process can be performed in on-flow, stop-flow, or loop-collection modes. researchgate.net While LC-MS is often the primary tool for metabolite detection due to its superior sensitivity, LC-NMR provides detailed structural information that is often unambiguous. nih.gov The combination of LC-MS and LC-NMR can provide comprehensive data for the identification of metabolites.
GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile metabolites. asiapharmaceutics.infonih.gov For non-volatile compounds like many drug metabolites, a derivatization step is required to increase their volatility and thermal stability. thermofisher.comnih.gov Common derivatization methods include silylation and methoximation. thermofisher.comshimadzu.com GC-MS offers high chromatographic resolution and produces reproducible mass spectra that can be searched against commercial libraries for compound identification. lcms.czthermofisher.com Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information through the analysis of fragment ions. shimadzu.com
The table below compares the key features of LC-NMR and GC-MS/MS for metabolite profiling:
| Feature | LC-NMR | GC-MS/MS | Reference |
|---|---|---|---|
| Principle | Separation by LC, structural elucidation by NMR | Separation by GC, identification and quantification by MS/MS | nih.govshimadzu.com |
| Sample Volatility | Not required | Required (derivatization often necessary) | thermofisher.comnih.gov |
| Sensitivity | Relatively low | High | nih.govresearchgate.net |
| Structural Information | Detailed and unambiguous | Inferred from fragmentation patterns and libraries | nih.govthermofisher.com |
| Key Advantage | Direct structural elucidation of non-volatile metabolites | High sensitivity and established libraries for identification | nih.govthermofisher.com |
High-Throughput Screening Analytical Platforms for this compound and its Analogs
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, such as analogs of this compound, for their biological activity. wikipedia.orgevotec.combmglabtech.com This process relies on automated platforms that can perform biochemical, binding, and cell-based assays in a miniaturized format, typically using 96-, 384-, or 1536-well microplates. wikipedia.orgpharmaron.com
The development of a successful HTS campaign involves several key components:
The following table outlines common HTS assay platforms and their readouts:
| HTS Platform | Typical Readout | Reference |
|---|---|---|
| Biochemical Assays | Enzyme activity, binding affinity | pharmaron.comresearchgate.net |
| Cell-Based Assays | Reporter gene expression, cell viability, phenotypic changes | pharmaron.comresearchgate.net |
| Affinity Selection Mass Spectrometry | Binding of compounds to a target protein | pharmaron.com |
| Fluorescence-Based Assays | Fluorescence intensity, polarization, resonance energy transfer (FRET) | pharmaron.com |
| Luminescence-Based Assays | Light emission from a reporter enzyme (e.g., luciferase) | pharmaron.comresearchgate.net |
Advanced Chiral Separation and Detection Techniques for this compound Enantiomers
Since this compound may exist as enantiomers, which can have different pharmacological activities, their separation and detection are of critical importance. sygnaturediscovery.comlibretexts.org Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While classical methods like crystallization of diastereomeric salts exist, chromatographic techniques are more commonly used for analytical purposes. libretexts.orgwikipedia.org
Chiral Chromatography is the most widely used technique for the separation of enantiomers. sygnaturediscovery.com This can be achieved using high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), or gas chromatography (GC) with a chiral stationary phase (CSP). sygnaturediscovery.comnih.gov The CSP creates a chiral environment where the enantiomers interact differently, leading to their separation. sygnaturediscovery.com Polysaccharide-based CSPs are among the most versatile and widely used. nih.gov For molecules with multiple chiral centers, a combination of chiral and achiral chromatography can be employed to separate all stereoisomers. sigmaaldrich.com
Advanced Detection Techniques for chiral molecules are continuously being developed. While standard UV or mass spectrometric detectors can be used after chiral separation, more specialized techniques can provide direct information on the chirality of the molecules. Circular dichroism (CD) spectroscopy is one such technique that can be coupled with liquid chromatography (LC-CD) to provide information on the optical activity of the separated enantiomers. nih.gov Electrochemical sensors based on chiral-modified graphene are also emerging as a promising tool for the enantioselective detection of chiral compounds. nih.gov
The table below summarizes various techniques for chiral separation and detection:
| Technique | Principle | Reference |
|---|---|---|
| Chiral HPLC/SFC/GC | Differential interaction of enantiomers with a chiral stationary phase | sygnaturediscovery.comnih.gov |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities | libretexts.orgwikipedia.org |
| LC-Circular Dichroism (LC-CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules after LC separation | nih.gov |
| Chiral Electrochemical Sensors | Enantioselective recognition at an electrode surface modified with a chiral selector | nih.gov |
Compound Names Mentioned:
Future Perspectives and Translational Research Avenues for Visartiside E
Exploration of Uncharted Biological Activities and Novel Mechanistic Insights for Visartiside E
While initial studies have pointed towards the antioxidant and anti-inflammatory potential of visartisides as a class of compounds, the specific and novel biological activities of this compound are yet to be fully elucidated. mdpi.comfrontiersin.org Future research should venture beyond these initial findings to explore uncharted biological territories.
Potential Unexplored Activities:
Neuroprotective Effects: Given that oxidative stress and inflammation are key pathological features of neurodegenerative diseases, investigating the neuroprotective potential of this compound is a logical next step. Studies could explore its effects on neuronal cell viability, synaptic plasticity, and its ability to mitigate neuroinflammation in relevant in vitro and in vivo models.
Cardioprotective Properties: The antioxidant properties of visartisides may play a role in cardiovascular protection. frontiersin.orgnih.govfrontiersin.org Future investigations could focus on the effects of this compound on endothelial function, cardiac muscle cell protection under stress conditions, and its potential to modulate pathways involved in cardiac hypertrophy and fibrosis.
Antiviral and Antimicrobial Activities: Many natural products possess antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and viruses could uncover novel therapeutic applications.
Delving into Novel Mechanistic Insights:
A deeper understanding of how this compound exerts its known effects is crucial. While it is suggested to contribute to the antioxidant and anti-inflammatory activities of mistletoe extracts, the precise molecular targets and signaling pathways involved are not well-defined. mdpi.comfrontiersin.org
Antioxidant Mechanism: It is known that some antioxidants act as radical scavengers. wikipedia.org Future studies should investigate if this compound follows a similar mechanism or if it influences endogenous antioxidant defense systems, such as activating the Nrf2 pathway.
Anti-inflammatory Mechanism: The anti-inflammatory action of many natural compounds involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway. wikipedia.orgnih.gov Research is needed to determine if this compound directly interacts with these or other inflammatory targets.
Anticancer Mechanism: For its reported anticancer properties, it is essential to move beyond preliminary proliferation assays. wikipedia.org Investigations should focus on its effects on cell cycle regulation, apoptosis induction, and its potential to inhibit metastasis and angiogenesis. Identifying the specific cellular components that this compound interacts with to induce these effects is a key area for future research. nih.gov
Advancements in Sustainable and Scalable Synthetic Production of this compound
Currently, this compound is primarily obtained through extraction from its natural source, Viscum articulatum. wikipedia.org This method presents challenges in terms of sustainability, yield variability depending on plant source and season, and the complexity of purification from a mixture of other natural compounds. To facilitate comprehensive biological evaluation and potential future therapeutic development, the development of a sustainable and scalable synthetic route is paramount.
The total synthesis of a complex natural product like this compound is a significant chemical challenge. However, it offers the opportunity to create structural analogs for structure-activity relationship (SAR) studies, potentially leading to compounds with improved potency and selectivity.
Future research in this area should focus on:
Development of a Total Synthesis Route: A multi-step total synthesis would provide unambiguous structural confirmation and a reliable source of the compound.
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations could offer a more efficient and environmentally friendly approach to constructing the complex glycosidic linkages present in this compound.
Synthetic Biology Approaches: Engineering microorganisms to produce this compound or its aglycone precursor could provide a sustainable and scalable production platform.
Integration of Omics Technologies (Genomics, Metabolomics, Proteomics) for Holistic Understanding of this compound Effects
To gain a comprehensive and unbiased understanding of the biological effects of this compound, the integration of multi-omics technologies is essential. frontiersin.org These approaches can provide a global view of the cellular response to the compound, revealing novel mechanisms of action and potential biomarkers of its activity. nih.govresearchgate.netnih.gov
Genomics and Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with this compound can identify the signaling pathways and cellular processes that are modulated by the compound. This can provide valuable clues about its mechanism of action and potential therapeutic targets. frontlinegenomics.com
Proteomics: Proteomic analysis can identify the proteins that directly bind to this compound or whose expression or post-translational modifications are altered upon treatment. mdpi.comfrontiersin.org This can help in identifying the direct molecular targets of the compound and understanding its downstream effects on cellular function.
Metabolomics: Studying the changes in the cellular metabolome after treatment with this compound can reveal its impact on metabolic pathways. This is particularly relevant for understanding its effects on cancer cell metabolism or its potential role in modulating metabolic diseases. The identification of visartisides in the metabolome of Viscum album suggests that such approaches are feasible. mdpi.com
By integrating data from these different omics layers, researchers can construct a detailed network of the molecular interactions of this compound, leading to a holistic understanding of its biological effects. frontiersin.org
Development of Novel Analytical Tools for In Situ and Real-Time Monitoring of this compound
To study the pharmacokinetics and pharmacodynamics of this compound in complex biological systems, the development of novel analytical tools for its detection and monitoring is crucial. Current methods like HPLC and NMR are primarily used for isolation and structural elucidation. fao.org
Future advancements in this area could include:
Fluorescently Labeled Probes: Synthesizing fluorescently tagged derivatives of this compound would enable its visualization within living cells and tissues using advanced microscopy techniques. This would provide valuable information about its subcellular localization and trafficking.
In Situ Mass Spectrometry Techniques: Techniques like probe electrospray ionization (PESI) mass spectrometry could potentially be adapted for the in situ and real-time monitoring of this compound and its metabolites in biological tissues, offering insights into its metabolic fate. nih.gov
Raman Spectroscopy: In-situ Raman spectroscopy is a powerful tool for real-time reaction monitoring and could potentially be applied to track the interactions of this compound in biological systems without the need for labeling. anton-paar.com
These advanced analytical tools would provide unprecedented spatial and temporal resolution for studying the behavior of this compound in a biological context.
Potential of this compound as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. promega.co.ukrjeid.com Given its complex and unique chemical structure, this compound has the potential to be developed into a valuable chemical probe for fundamental biological research.
To be utilized as a chemical probe, a molecule should ideally possess high potency, selectivity, and a known mechanism of action. While significant research is still required to establish these properties for this compound, its potential as a starting point for probe development is noteworthy.
The development of this compound as a chemical probe would involve:
Target Identification and Validation: The first and most critical step is to identify the specific molecular target(s) of this compound. This could be achieved through techniques such as affinity chromatography, proteomics, and computational modeling.
Structure-Activity Relationship (SAR) Studies: Once a target is identified, synthetic analogs of this compound can be created to optimize its potency and selectivity for the target.
Development of a Negative Control: A structurally similar but biologically inactive analog of this compound would be essential as a negative control to ensure that the observed biological effects are due to its interaction with the intended target. nih.gov
If a specific and potent interaction with a key biological target is established, this compound or its derivatives could become invaluable tools for dissecting complex biological processes, potentially leading to new therapeutic strategies. wikipedia.orgnih.gov
Q & A
Q. How can interdisciplinary approaches enhance the translational potential of this compound research?
- Strategy : Integrate cheminformatics (e.g., PubChem data mining) with clinical metadata (e.g., EHRs for comorbidity patterns). Use RShiny or Python dashboards to visualize cross-disciplinary datasets .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
